molecular formula C4H10ClNO3 B13147817 D-Allothreonine, hydrochloride

D-Allothreonine, hydrochloride

Cat. No.: B13147817
M. Wt: 155.58 g/mol
InChI Key: OFSUFJTYFFRWFD-SWLXLVAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-allo-Threonine can undergo oxidation reactions, forming various oxidized derivatives.

    Reduction: Reduction reactions can convert D-allo-Threonine into its reduced forms.

    Substitution: Substitution reactions involving D-allo-Threonine can lead to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of D-allo-Threonine, which have significant applications in pharmaceuticals and other industries .

Mechanism of Action

D-allo-Threonine exerts its effects through its role as a building block in the synthesis of biologically active peptides. It is involved in the formation of carbon–carbon bonds, leading to the production of chiral β-hydroxy-α-amino acids . These compounds are crucial for various biochemical pathways and pharmaceutical applications.

Properties

Molecular Formula

C4H10ClNO3

Molecular Weight

155.58 g/mol

IUPAC Name

(2R,3R)-2-amino-3-hydroxybutanoic acid;hydrochloride

InChI

InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3-;/m1./s1

InChI Key

OFSUFJTYFFRWFD-SWLXLVAMSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)O)N)O.Cl

Canonical SMILES

CC(C(C(=O)O)N)O.Cl

Origin of Product

United States

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